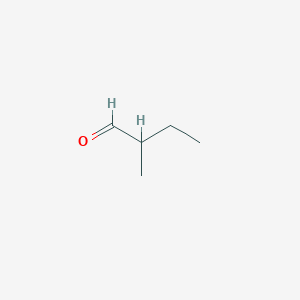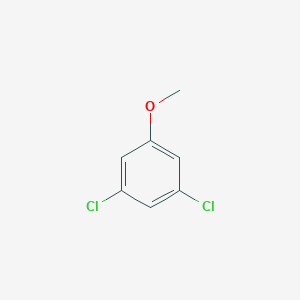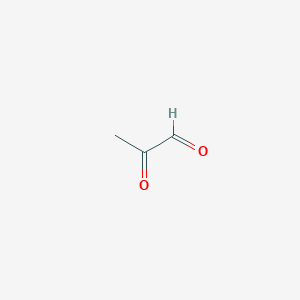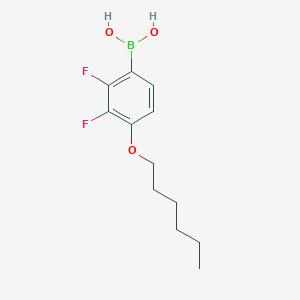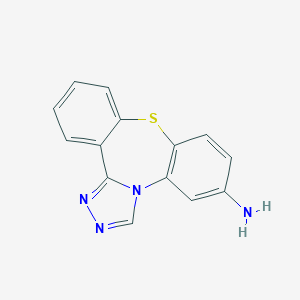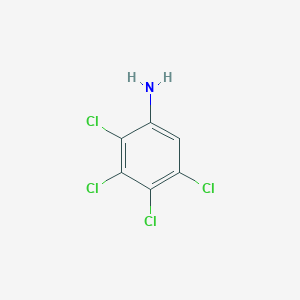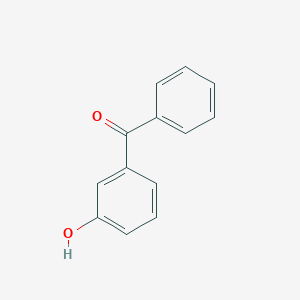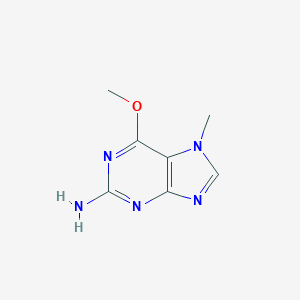
6-Propylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propylpyridine-3-carbonitrile (PPNC) is a chemical compound that belongs to the class of pyridine derivatives. It is an important molecule in the field of medicinal chemistry due to its potential therapeutic applications. PPNC has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Aplicaciones Científicas De Investigación
6-Propylpyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects. 6-Propylpyridine-3-carbonitrile has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-Propylpyridine-3-carbonitrile has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Mecanismo De Acción
The mechanism of action of 6-Propylpyridine-3-carbonitrile is not fully understood. However, it has been proposed that 6-Propylpyridine-3-carbonitrile exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 6-Propylpyridine-3-carbonitrile has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Efectos Bioquímicos Y Fisiológicos
6-Propylpyridine-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 6-Propylpyridine-3-carbonitrile has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-Propylpyridine-3-carbonitrile has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Propylpyridine-3-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations associated with the use of 6-Propylpyridine-3-carbonitrile in lab experiments. 6-Propylpyridine-3-carbonitrile is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, 6-Propylpyridine-3-carbonitrile has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 6-Propylpyridine-3-carbonitrile. One area of research could focus on improving the water-solubility of 6-Propylpyridine-3-carbonitrile, which would make it easier to administer in certain experiments. Another area of research could focus on studying the in vivo effects of 6-Propylpyridine-3-carbonitrile, which would provide a better understanding of its potential therapeutic applications. Additionally, future research could investigate the potential of 6-Propylpyridine-3-carbonitrile as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, 6-Propylpyridine-3-carbonitrile is a chemical compound that has potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-diabetic effects and has been extensively studied for its biological activities. 6-Propylpyridine-3-carbonitrile can be synthesized through a multi-step process and has advantages and limitations for lab experiments. Future research on 6-Propylpyridine-3-carbonitrile could focus on improving its water-solubility, studying its in vivo effects, and investigating its potential as a treatment for other diseases.
Métodos De Síntesis
6-Propylpyridine-3-carbonitrile can be synthesized through a multi-step process. The first step involves the reaction of 3-pyridinecarbonitrile with propylmagnesium bromide to obtain 6-propylpyridine-3-carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ammonia to form 6-Propylpyridine-3-carbonitrile.
Propiedades
IUPAC Name |
6-propylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-3-9-5-4-8(6-10)7-11-9/h4-5,7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOXNPNZXKKQJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propylpyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

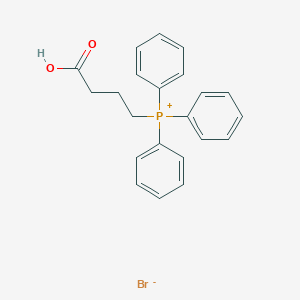

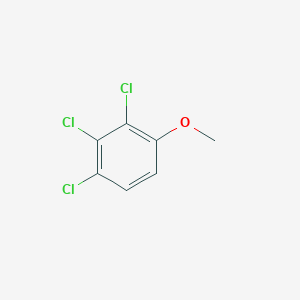
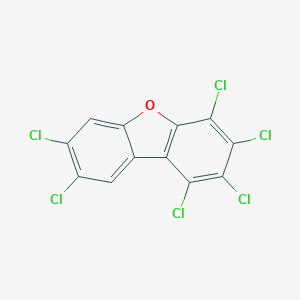
![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
